

1,2-Dichloropentane thermodynamic properties

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Compound of Interest

Compound Name: 1,2-Dichloropentane

Cat. No.: B160153

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An In-depth Technical Guide to the Thermodynamic Properties of **1,2-Dichloropentane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of **1,2-Dichloropentane** (CAS No: 1674-33-5). The information is compiled from various chemical databases and scientific literature. This document is intended to serve as a foundational resource for professionals in research and development who may encounter or utilize this compound in their work.

Core Physical and Chemical Properties

1,2-Dichloropentane is a halogenated alkane with the molecular formula $C_5H_{10}Cl_2$.^[1] It is a flammable liquid and vapor.^[2] While it can be a useful research chemical, for instance in site-selective aliphatic C-H chlorination, its toxicological profile necessitates careful handling.^{[2][3]}

The following tables summarize the key physical and thermochemical properties of **1,2-Dichloropentane**. It is critical to note that many of the available thermodynamic values are estimated through computational methods rather than direct experimental measurement.

Table 1: General and Physical Properties of **1,2-Dichloropentane**

Property	Value	Unit	Source(s)
Molecular Formula	C ₅ H ₁₀ Cl ₂	-	[4]
Molecular Weight	141.04	g/mol	[3][4]
CAS Registry Number	1674-33-5	-	[1][4]
Density (at 25 °C)	1.0767	g/cm ³	[3]
Boiling Point	148.3	°C	[3]
Melting Point	-75.05 (Estimated)	°C	[3][4]
Flash Point	42.4	°C	[3][4]
Refractive Index	1.4448	-	[3][4]
Vapor Pressure (at 25°C)	8.33	mmHg	[3][4]

Table 2: Estimated Thermodynamic Properties of **1,2-Dichloropentane**

Property	Value	Unit	Source & Method
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-35.08	kJ/mol	[5] (Joback Calculated)
Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	Not Available	kJ/mol	-
Ideal Gas Heat Capacity ($C_{p,\text{gas}}$)	Not Available	J/mol·K	-
Standard Molar Entropy (S°)	Not Available	J/mol·K	-

Note: The lack of experimentally determined values for key thermodynamic properties like enthalpy of formation and heat capacity in readily available literature highlights a data gap for this specific compound. Researchers requiring high-precision data would need to perform direct experimental measurements.

Biological Context and Toxicological Profile

For professionals in drug development, understanding the biological activity and toxicology of a compound is paramount. A search of available scientific literature reveals no evidence of **1,2-Dichloropentane** being involved in any known biological signaling pathways. Its utility is primarily as a chemical intermediate or research chemical.[3]

However, it is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is a flammable liquid that is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage.[2] Due to its toxicological profile, it should be handled with appropriate safety precautions in a well-ventilated area.[6]

Experimental Protocols for Thermodynamic Property Determination

While specific, detailed experimental protocols for **1,2-Dichloropentane** are not available in the surveyed literature, this section describes a general methodology for determining key thermodynamic properties of dichlorinated alkanes, based on published research for similar compounds like 1,5-dichloropentane.[7]

Determination of Isobaric Molar Heat Capacity ($C_{p,m}$)

The isobaric molar heat capacity can be determined using a differential scanning calorimeter (DSC).

Methodology:

- **Calibration:** The DSC instrument (e.g., a micro DSC II calorimeter) is calibrated using substances with well-established heat capacities, such as 1-butanol and heptane.[7]
- **Sample Preparation:** A precise quantity of high-purity, degassed **1,2-Dichloropentane** is weighed and hermetically sealed in a sample crucible. An identical empty crucible is used as a reference.
- **Measurement:** The sample and reference crucibles are subjected to a controlled temperature program, for example, a scanning rate of $0.25 \text{ K} \cdot \text{min}^{-1}$ over the desired temperature range (e.g., 283.15 K to 323.15 K).[7]

- **Data Acquisition:** The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature throughout the scan.
- **Calculation:** The isobaric heat capacity per unit volume is determined from the heat flow data. This value is then converted to the isobaric molar heat capacity ($C_{p,m}$) using the molar mass and experimentally determined density of the compound.^[7]

Determination of Density (ρ)

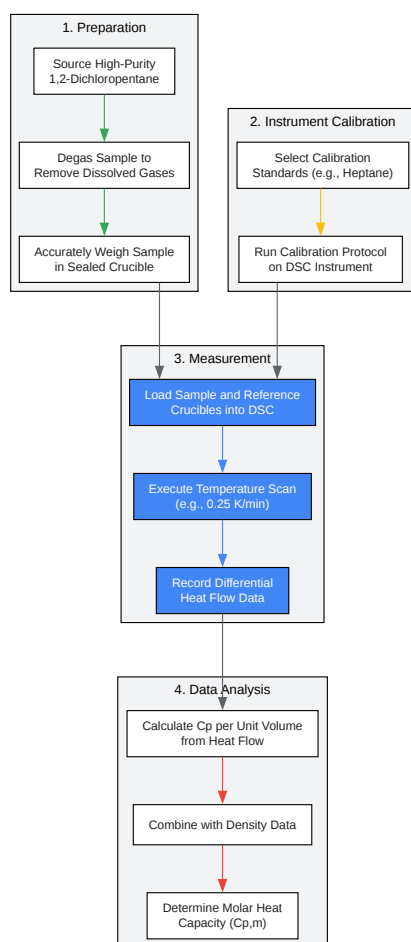
Density is a fundamental property required for the calculation of other thermodynamic parameters.

Methodology:

- **Instrumentation:** A vibrating tube densimeter (e.g., Anton-Paar DSA-48) is used for high-precision density measurements.^[7]
- **Calibration:** The densimeter is calibrated using two fluids with accurately known densities, such as dry air and ultrapure water, at atmospheric pressure and the desired temperature.
- **Measurement:** The sample of **1,2-Dichloropentane** is injected into the oscillating U-tube. The instrument measures the period of oscillation of the tube, which is directly related to the density of the fluid inside.
- **Temperature Control:** Measurements are performed across a range of temperatures (e.g., 278.15 K to 328.15 K) with precise temperature control.^[7]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of a thermodynamic property, such as heat capacity.



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Caption: General workflow for determining molar heat capacity using Differential Scanning Calorimetry (DSC).

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